molecular formula C9H9FN2O B1526129 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1033312-09-2

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1526129
CAS No.: 1033312-09-2
M. Wt: 180.18 g/mol
InChI Key: JLHJQEALGKKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2) is a derivative of the 3,4-dihydroquinoxalin-2-one heterocyclic scaffold, a structure recognized in medicinal chemistry as a privileged motif for its diverse pharmacological potential . This compound is of significant interest in scientific research, particularly for the development of novel therapeutic agents. Studies on related quinoxalinone derivatives have demonstrated promising biological activities, including antiviral activity as non-nucleoside reverse-transcriptase inhibitors (NNRTIs) against HIV-1 and potent anti-inflammatory properties through mechanisms such as estrogen receptor antagonism . The molecular structure, featuring a bicyclic ring system with fluorine and methyl substituents, is a key intermediate in pharmaceutical synthesis, supporting binding to enzyme active sites to enhance selectivity and potency . Researchers utilize this compound as a versatile building block in medicinal chemistry for scaffold modification, aiming to improve critical drug-like properties such as metabolic stability and solubility . The broader class of quinoxaline derivatives, to which this compound belongs, has been extensively studied and reported in scientific literature for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-HIV effects . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHJQEALGKKBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral and anti-inflammatory properties, along with synthesis methods and structure-activity relationships (SAR).

The molecular formula of this compound is C9H9FN2OC_9H_9FN_2O with a molecular weight of 180.18 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that 3,4-dihydroquinoxalin-2-ones, including 7-fluoro-4-methyl derivatives, exhibit notable antiviral and anti-inflammatory activities.

Antiviral Activity

One of the most significant findings is the compound's potential as a non-nucleoside reverse-transcriptase inhibitor (NNRTI) against HIV-1. In clinical trials, related compounds have demonstrated:

  • GW420867X :
    • IC50 : 179 µM
    • IC90 : 11 µM
    • This compound was well-tolerated in patients and showed promising antiviral effects when administered alone or in combination with other HIV treatments .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. For example:

  • Estrogen Receptor Ligands :
    • Compounds derived from this class have shown activity as antagonists against the E2-NFKB pathway.
    • Reported IC50 values are around 118 nM, indicating strong inhibitory effects on inflammatory responses .

Synthesis Methods

Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones have included various methodologies such as:

  • Chiral Pool Amino Acids : Utilizing enantiopure amino acids for more targeted synthesis.
  • Michael Addition/Cyclization : A versatile method allowing for diverse functionalization.
  • Photochemical Reduction : This method enables the generation of complex spirocyclic structures .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundMechanism of ActionTargetReported Activity
GW420867XNNRTIHIV-1IC50: 179 µM
Hybrid CompoundNNRTIHIV-1IC50: 118 µM
Estrogen Receptor AntagonistAnti-inflammatoryE2-NFKBIC50: 118 nM
Bradykinin B1 Receptor AntagonistAnti-inflammatory-IC50: 0.12 nM

This table summarizes key findings related to various derivatives of dihydroquinoxalinones and their respective biological activities.

Case Studies

Several studies have highlighted the effectiveness of these compounds in clinical settings:

  • Clinical Trials for GW420867X : Demonstrated potent antiviral activity and safety in HIV-infected patients.
  • Estrogen Receptor Studies : Investigated the anti-inflammatory potential through various receptor interactions, showing promise in treating inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H9FN2O
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The compound features a bicyclic structure that contributes to its biological activity. The presence of the fluorine atom enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antiviral Activity

One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV-1.

  • Case Study : The compound GW420867X, related to this compound, demonstrated potent antiviral activity in clinical trials involving HIV-infected patients. It was well-tolerated and showed significant efficacy as an NNRTI .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Various derivatives exhibit significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes.

  • Research Findings : In vivo studies have shown that certain derivatives can reduce inflammation effectively. For example, one derivative displayed an anti-inflammatory effect comparable to indomethacin in a carrageenan-induced edema model .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to various derivatives and their respective biological activities:

CompoundMechanism of ActionTargetReported Activity
GW420867XNNRTIHIV-1IC50: 179 µM
Hybrid CompoundNNRTIHIV-1IC50: 118 µM
Estrogen Receptor AntagonistAnti-inflammatoryE2-NFKBIC50: 118 nM
Bradykinin B1 Receptor AntagonistAnti-inflammatory-IC50: 0.12 nM

Potential Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in various therapeutic areas:

  • Antiviral Drugs : Given its effectiveness against HIV, derivatives could be further explored for broader antiviral applications.
  • Anti-inflammatory Agents : Its ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases.
  • Cancer Therapy : Some studies indicate that quinoxaline derivatives may also have anticancer properties due to their ability to modulate signaling pathways involved in tumor progression .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Antitumor Profiles

Compound Substituents/Modifications GI50 (nM) Solubility (µg/mL) Target/Mechanism Reference
7-Fluoro-4-methyl 7-F, 4-CH3 0.1–1.0 Moderate Tubulin polymerization inhibitor
6a 7-OCH3, 4-(2-chloroquinazolin-4-yl) 0.53–2.01 N/A Tubulin binding
13d (Scaffold-hopped) Expanded C-ring, dicarboxylic acid substituent 4.6–9.6 Improved vs. 2a Tubulin inhibitor (colchicine site)
CA-4 (Combretastatin A4) Natural product reference ~1–3 Low Tubulin depolymerization

Key Observations :

  • Substituent Effects: The 7-fluoro and 4-methyl groups in the lead compound contribute to its nanomolar potency, comparable to the clinical candidate CA-3. Replacement of the methoxy group (as in 6a) with fluorine enhances metabolic stability while retaining activity .
  • Scaffold Hopping: Compound 13d, derived from scaffold optimization of the parent lead (2a), maintains low nanomolar activity (GI50 4.6–9.6 nM) but exhibits improved aqueous solubility (critical for bioavailability) .
  • C-Ring Modifications : The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) is critical for potency. Expansion or isosteric replacement of this ring, as in 13d , preserves activity while diversifying intellectual property .

Comparison with Non-Antitumor Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is highly versatile, enabling targeting of diverse biological pathways:

  • sGC Activators : Dicarboxylic derivatives (e.g., 30d ) activate soluble guanylyl cyclase (sGC) with efficacy comparable to BAY 60-2770, a clinical activator. Substituents at N1, C6, and C7 optimize interactions with the sGCβ1 hydrophobic pocket .
  • JNK3 Inhibitors: Derivatives like J46-37 selectively inhibit c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases. The 3,4-dihydroquinoxalin-2(1H)-one core facilitates hydrogen bonding with kinase active sites .

Table 2: Functional Diversity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Application Example Compound Key Modifications Biological Activity Reference
Antitumor 7-Fluoro-4-methyl 7-F, 4-CH3 Tubulin inhibition (GI50 0.1 nM)
sGC Activation 30d Dicarboxylic acid substituents Activates sGC (EC50 ~100 nM)
JNK3 Inhibition J46-37 Naphthalen-1-yl oxoethylidene side chain IC50 0.8 µM (JNK3 selective)

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : While the 7-fluoro-4-methyl derivative has moderate solubility, scaffold-hopped analogues like 13d show marked improvements due to polar carboxylic acid groups .
  • Metabolic Stability : The fluorine atom in the lead compound reduces oxidative metabolism, enhancing in vivo half-life compared to methoxy-substituted analogues (e.g., 6a) .

Preparation Methods

General Synthetic Approach

The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves:

A representative synthetic scheme involves the reaction of 7-fluoro-o-phenylenediamine with ethyl glyoxalate in ethanol under reflux, followed by purification steps.

Detailed Stepwise Synthesis

Step 1: Formation of the Quinoxalin-2-one Core

  • React 7-fluoro-o-phenylenediamine (substituted at the 7-position with fluorine) with ethyl glyoxalate or a similar α-ketoester.
  • The reaction is typically carried out in ethanol at elevated temperatures (around 80 °C) for several hours until completion.
  • This condensation leads to the formation of the 3,4-dihydroquinoxalin-2-one skeleton with the fluorine substituent already present on the aromatic ring.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation 7-fluoro-o-phenylenediamine + ethyl glyoxalate, EtOH, reflux (~80 °C), overnight 68-90 High conversion to quinoxalin-2-one core
Alkylation (4-methyl) Methyl halide, K2CO3, DMF, room temperature, overnight 70-85 Mild conditions, selective methylation
Purification Silica gel chromatography, petroleum ether/ethyl acetate Ensures product purity

Alternative Synthetic Routes

Several alternative methods exist for synthesizing dihydroquinoxalin-2-one derivatives, which can be adapted for the fluorinated and methylated variant:

  • Ullmann-type ligand-free amination of α-amino acids with substituted iodoanilines followed by cyclization can produce enantiopure derivatives, though this method is more complex and tailored for chiral products.
  • Bargellini reaction involving o-phenylenediamines and trichloromethylcarbinols under phase-transfer catalysis can yield 3,3-disubstituted dihydroquinoxalinones but generally results in racemic mixtures.
  • Photochemical intramolecular cycloaddition offers a stereoselective approach to spirocyclic quinoxalinones but is less common for simple 7-fluoro-4-methyl derivatives.

Research Findings on Preparation

  • Studies emphasize the importance of selecting the correct fluorinated o-phenylenediamine precursor to ensure regioselective fluorine placement at the 7-position.
  • The methyl group introduction at the 4-position significantly influences the pharmacokinetic properties and can be efficiently installed via alkylation post-cyclization.
  • The condensation reactions proceed smoothly under mild conditions, with ethanol as a green solvent and potassium carbonate as a mild base enhancing yields and selectivity.
  • The fluorine atom's presence can affect electronic properties, necessitating careful control of reaction conditions to avoid side reactions or regioisomer formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Direct condensation + alkylation 7-fluoro-o-phenylenediamine + ethyl glyoxalate + methyl halide EtOH reflux, DMF, K2CO3, RT 68-90 (condensation), 70-85 (alkylation) Most common, straightforward
Ullmann-type amination + cyclization Enantiopure α-amino acids + N-Boc-2-iodoanilines Ligand-free amination, TFA cyclization 51-90 For chiral derivatives, more complex
Bargellini reaction o-phenylenediamines + trichloromethylcarbinols Phase-transfer catalysis 33-93 Racemic products, regioselectivity varies
Photochemical cycloaddition Quinoxalinone derivatives + unsaturated pendants UV irradiation, stereoselective ~40 Specialized spirocyclic products

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement QbD (Quality by Design) principles, including PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs), such as particle size (D90 <50 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.